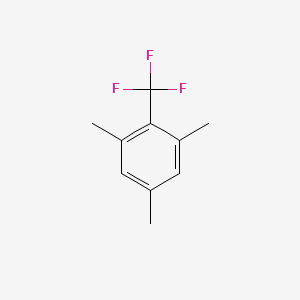
2,4,6-Trimethylbenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4,6-Trimethylbenzotrifluoride: is an organic compound with the molecular formula C10H11F3 . It is a derivative of benzene, where three methyl groups and three fluorine atoms are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various industrial applications.
科学的研究の応用
Chemistry: 2,4,6-Trimethylbenzotrifluoride is used as an intermediate in organic synthesis. It is a precursor for various chemical reactions and is used in the production of dyes, pesticides, and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound is used in the synthesis of pharmaceutical compounds. It serves as a building block for the development of new medications with potential therapeutic benefits.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of various chemicals. It is also used in the manufacture of polymers and resins .
Safety and Hazards
将来の方向性
The future directions for research on 2,4,6-Trimethylbenzotrifluoride could involve further exploration of its synthesis methods, its reactivity in different chemical reactions, and its potential applications in various fields . Additionally, more research could be done to better understand its safety profile and how to mitigate any potential hazards associated with its use.
準備方法
Synthetic Routes and Reaction Conditions:
Acylation Reaction: One common method involves the acylation of sym-trimethyl benzene with chloroacetyl chloride in the presence of an acylating catalyst.
Chloroform Reaction: The product from the acylation reaction undergoes a chloroform reaction with sodium hypochlorite in the presence of a phase transfer catalyst to produce 2,4,6-trimethylbenzoic acid.
Hydrolysis Reaction: The final step involves the hydrolysis of the product, followed by extraction, acid neutralization, and re-crystallization to obtain 2,4,6-trimethylbenzotrifluoride.
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 2,4,6-Trimethylbenzotrifluoride can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
作用機序
The mechanism of action of 2,4,6-trimethylbenzotrifluoride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The fluorine atoms in the compound enhance its reactivity and allow it to participate in various biochemical pathways.
類似化合物との比較
Parachlorobenzotrifluoride: Similar in structure but contains a chlorine atom instead of methyl groups.
2,4,6-Trifluorobenzotrifluoride: Contains fluorine atoms in place of methyl groups.
Uniqueness: 2,4,6-Trimethylbenzotrifluoride is unique due to the presence of both methyl and fluorine groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications. The methyl groups increase its hydrophobicity, while the fluorine atoms enhance its reactivity and stability.
特性
IUPAC Name |
1,3,5-trimethyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-6-4-7(2)9(8(3)5-6)10(11,12)13/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEYYSZYUVCKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
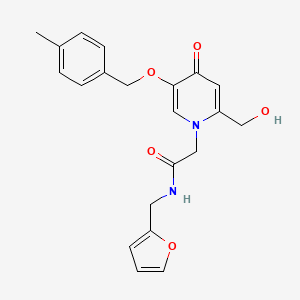
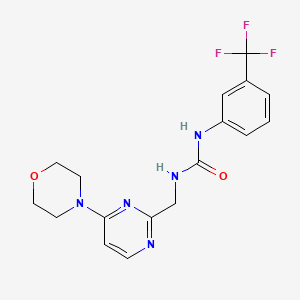
![4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2484981.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2484982.png)
![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)

![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)
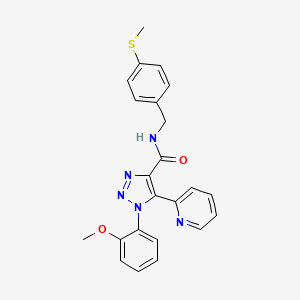
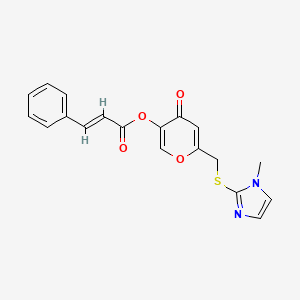
![tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate](/img/structure/B2484992.png)
![1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B2484993.png)

![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)
![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)
